methyl 2-[5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate
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Overview
Description
Methyl 2-[5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate is a complex organic compound that features a boronic ester group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate typically involves multiple steps. One common method includes the borylation of an appropriate precursor using a palladium catalyst. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants. The use of automated systems ensures consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
Methyl 2-[5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl 2-[5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of enzyme inhibitors and other biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar boronic ester group but different core structure.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the isoquinoline core.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boronic ester with a different heterocyclic core.
Uniqueness
Methyl 2-[5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate is unique due to its combination of the isoquinoline core and the boronic ester group.
Properties
Molecular Formula |
C19H28BNO4 |
---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
methyl 2-[5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate |
InChI |
InChI=1S/C19H28BNO4/c1-13-9-15(20-24-18(2,3)19(4,5)25-20)10-14-11-21(8-7-16(13)14)12-17(22)23-6/h9-10H,7-8,11-12H2,1-6H3 |
InChI Key |
AHGVUPUEJXMANO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3CCN(CC3=C2)CC(=O)OC)C |
Origin of Product |
United States |
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